molecular formula C16H23N3O4S B6953655 (6-Methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone

(6-Methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone

Cat. No.: B6953655
M. Wt: 353.4 g/mol
InChI Key: SJGUVQVAGZURGE-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound featuring multiple functional groups, including a methoxypyridine ring, a pyrrolidine ring, and a sulfonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Methoxypyridine Intermediate: Starting with 3-hydroxypyridine, a methoxylation reaction is performed using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrrolidin-1-ylsulfonylpiperidine Intermediate: This involves the reaction of piperidine with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the methoxypyridine intermediate with the pyrrolidin-1-ylsulfonylpiperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion of sulfonyl groups to sulfides.

    Substitution: Introduction of various nucleophiles at the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions. Its multiple functional groups can interact with different biological targets, making it useful in the design of new drugs or biochemical probes.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The methoxypyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonylpiperidine moiety may form hydrogen bonds

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-23-15-5-4-13(12-17-15)16(20)18-10-6-14(7-11-18)24(21,22)19-8-2-3-9-19/h4-5,12,14H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGUVQVAGZURGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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